molecular formula C10H12N4 B2746039 (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine CAS No. 1152551-06-8

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine

Cat. No. B2746039
CAS RN: 1152551-06-8
M. Wt: 188.234
InChI Key: TUIRTOISXUJNHC-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine” is a chemical compound with the molecular formula C9H9N3. It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a pyridine ring via a methanamine bridge . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It also has a polar surface area of 31 Å2 and a molar refractivity of 48.8±0.5 cm3 .

Scientific Research Applications

  • Ambient-Temperature Synthesis Techniques :

    • A novel synthesis method for similar compounds was developed, demonstrating the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. This method achieved an 81% yield and was characterized by various spectroscopy techniques (Becerra, Cobo, & Castillo, 2021).
  • Coordination Chemistry and Ligand Applications :

    • Derivatives of pyrazolylpyridines, closely related to the queried compound, have been used as ligands in coordination chemistry. These derivatives offer both advantages and challenges compared to terpyridines, with applications including luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
  • Photocytotoxic Properties in Biological Applications :

    • Certain iron(III) complexes involving related compounds exhibit photocytotoxic properties in red light, making them potential candidates for cellular imaging and treatment applications in oncology. These complexes have shown effectiveness against various cancer cell lines (Basu et al., 2014).
  • Photoreactions and Proton Transfer :

    • Studies on derivatives like 2-(1H-pyrazol-5-yl)pyridine revealed the capability of these compounds to exhibit various types of photoreactions and proton transfers, which could have implications in photochemistry and molecular physics (Vetokhina et al., 2012).
  • Anticancer and Antimicrobial Properties :

    • Novel heterocyclic compounds incorporating pyrazolines and pyridines have been synthesized and studied for their anticancer and antimicrobial properties, suggesting potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
  • Catalytic Applications in Chemistry :

    • Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and used in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
  • Complex Chemistry and Crystal Structures :

    • New mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized, characterized, and studied for their crystal structures and photoluminescent properties (Zhu et al., 2014).
  • Iron(III) Complexes for Tumor Targeting :

    • Iron(III) complexes of pyridoxal Schiff bases, containing similar structural motifs, have been created for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These complexes show potential for tumor targeting and treatment (Basu et al., 2015).

properties

IUPAC Name

(1-methylpyrazol-4-yl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10(11)8-3-2-4-12-5-8/h2-7,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIRTOISXUJNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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